Home > Products > Screening Compounds P11439 > PROTAC BRD4 Degrader-3
PROTAC BRD4 Degrader-3 -

PROTAC BRD4 Degrader-3

Catalog Number: EVT-13558500
CAS Number:
Molecular Formula: C55H65F2N9O9S2
Molecular Weight: 1098.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC BRD4 Degrader-3 typically involves multicomponent reactions, which allow for efficient assembly of the necessary components—namely, the ligand that binds to BRD4, a linker, and the ligand that recruits an E3 ligase. A notable approach utilizes Ugi and Passerini reactions due to their high atom economy and straightforward procedures, yielding minimal byproducts .

For example, one synthesis method involves combining isocyanides with carboxylic acids and amines to form the desired PROTAC structure. The use of thalidomide as a recruiting anchor for the cereblon E3 ligase has been particularly effective in these syntheses . The resulting compounds are then screened for their ability to degrade BRD4 effectively.

Molecular Structure Analysis

Structure and Data
The molecular structure of PROTAC BRD4 Degrader-3 comprises three main components: a ligand that binds to BRD4, a linker that connects this ligand to an E3 ligase recruiting moiety, and the E3 ligase ligand itself. The structural flexibility of these components allows for optimization in binding affinity and degradation efficiency.

Typically, X-ray crystallography or nuclear magnetic resonance spectroscopy is employed to elucidate the three-dimensional structure of the compound. This structural information is crucial for understanding how variations in linker length or composition can influence degradation activity .

Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reaction involving PROTAC BRD4 Degrader-3 is its interaction with the target protein BRD4 and an E3 ligase. Upon binding to BRD4, the compound facilitates the formation of a ternary complex with the E3 ligase, leading to the ubiquitination of BRD4. This process is dependent on several factors including the concentration of PROTAC, the presence of competing proteins, and cellular conditions.

Mechanism of Action

Process and Data
The mechanism of action for PROTAC BRD4 Degrader-3 involves several key steps:

  1. Binding: The compound binds simultaneously to BRD4 and an E3 ligase.
  2. Complex Formation: This dual binding forms a ternary complex that brings BRD4 into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto BRD4.
  4. Degradation: Following ubiquitination, BRD4 is recognized by the proteasome for degradation.

Studies have shown that this mechanism results in efficient degradation at nanomolar concentrations, making PROTACs highly potent tools in targeted therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
PROTAC BRD4 Degrader-3 exhibits several notable physical properties:

Chemical properties include:

  • pKa Values: Determining ionization states under physiological conditions.
  • LogP Values: Indicative of lipophilicity which affects cell permeability.

These properties are crucial for optimizing pharmacokinetic profiles .

Applications

Scientific Uses
PROTAC BRD4 Degrader-3 has significant potential applications in cancer research and therapy:

  • Targeted Cancer Therapy: By selectively degrading oncogenic proteins like BRD4, this compound offers a novel strategy for treating cancers where these proteins play critical roles.
  • Biomolecular Condensate Studies: Recent studies indicate that PROTACs can regulate biomolecular condensates involved in various cellular processes, providing insights into their dynamics .
  • Drug Discovery Platforms: The design strategies employed in developing PROTACs can be applied broadly across various therapeutic areas beyond oncology.
Introduction to BRD4 as a Therapeutic Target in Oncogenic Transcription

Role of BRD4 in Super-Enhancer-Mediated Oncogene Expression

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a pivotal role in orchestrating oncogenic transcription programs. It functions as a master regulator of super-enhancers (SEs)—large clusters of enhancers that drive high-level expression of genes critical for cancer cell identity and survival. BRD4 binds to acetylated histones via its tandem bromodomains (BD1 and BD2) and recruits the positive transcription elongation factor b (P-TEFb) complex, facilitating RNA polymerase II phosphorylation and transcriptional activation [7] [8]. This molecular function positions BRD4 as a non-redundant amplifier of oncogenes such as MYC, BCL2, and KLF5 in aggressive cancers. In basal-like breast cancer (BLBC), BRD4 selectively occupies SEs of the KLF5 locus, sustaining its expression and promoting tumor proliferation and metastasis [7]. Similarly, hepatocellular carcinoma (HCC) studies confirm BRD4-mediated regulation of E2F2, a transcription factor governing cell cycle progression [4] [8].

Table 1: Key Oncogenes Regulated by BRD4 via Super-Enhancers

OncogeneCancer TypeFunctional Consequence
KLF5Basal-like breast cancerPromotes proliferation and metastasis
E2F2Hepatocellular carcinomaDrives cell cycle progression
c-MYCColon cancerEnhances metabolic reprogramming
FGF-BP1Prostate cancerAccelerates cell cycle progression

Limitations of Traditional BRD4 Inhibitors in Epigenetic Modulation

Small-molecule BRD4 inhibitors (e.g., JQ1, OTX015, I-BET762) competitively block acetyl-lysine binding in the bromodomains. While clinically promising, they face significant limitations:

  • Compensatory Feedback Mechanisms: Inhibiting BRD4 often triggers rapid compensatory upregulation of BRD4 protein expression, diminishing therapeutic efficacy [2] [6].
  • Lack of Isoform Selectivity: Pan-BET inhibitors non-specifically target BRD2/3/4, leading to off-target toxicity. For example, BRD2 knockout is embryonically lethal in mice, whereas BRD3 depletion is better tolerated [10].
  • Transient Efficacy: Occupancy-driven inhibition requires sustained high drug concentrations to maintain target suppression, increasing the risk of adverse effects [9].In colon cancer models, inhibitors like JQ1 show only modest apoptosis induction due to BRD4 protein rebound [6]. Similarly, liver cancer cells exhibit limited sensitivity to JQ1 despite BRD4 overexpression [4].

Rationale for Targeted Protein Degradation in BRD4-Dependent Cancers

Proteolysis-targeting chimeras (PROTACs) offer a catalytic alternative to occupancy-driven inhibitors. These heterobifunctional molecules recruit E3 ubiquitin ligases (e.g., CRBN, VHL) to polyubiquitinate BRD4, leading to proteasomal degradation. Key advantages include:

  • Event-Driven Pharmacology: A single PROTAC molecule can degrade multiple target molecules, enabling sustained effects even after drug clearance [9].
  • Overcoming Resistance: Degradation eliminates both canonical and non-canonical functions of BRD4, mitigating compensatory upregulation [1] [7].
  • Isoform Selectivity: PROTACs can be engineered to degrade specific BRD4 isoforms (e.g., BRD4-L over BRD4-S) or spare BRD2/3 [7] [10].This approach is particularly relevant in cancers driven by BRD4-dependent SE networks, where conventional inhibitors fail to durably suppress oncogenes like KLF5 or MYC [1] [6].

Table 2: Key Advantages of BRD4 Degradation vs. Inhibition

ParameterTraditional InhibitorsPROTAC Degraders
MechanismOccupancy-drivenEvent-driven
Effect on BRD4Transient inhibitionSustained degradation
SelectivityPan-BET inhibitionIsoform-specific possible
Feedback ResistanceCompensatory upregulationEliminates scaffolding

Chemical Structure and Mechanism of PROTAC BRD4 Degrader-3

Properties

Product Name

PROTAC BRD4 Degrader-3

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide

Molecular Formula

C55H65F2N9O9S2

Molecular Weight

1098.3 g/mol

InChI

InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1

InChI Key

NIIZCTGOGSKWQJ-GADVMVDOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.